molecular formula C10H20N2O2 B162056 1,2-Dimorpholinoethane CAS No. 1723-94-0

1,2-Dimorpholinoethane

Cat. No.: B162056
CAS No.: 1723-94-0
M. Wt: 200.28 g/mol
InChI Key: QRQKCMFVJWNKQI-UHFFFAOYSA-N
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Description

1,2-Dimorpholinoethane is an organic chemical compound that belongs to the class of nitrogen-oxygen heterocyclic compounds. It is characterized by the presence of two morpholine rings connected by an ethane bridge. The compound has the molecular formula C10H20N2O2 and a molar mass of 200.28 g/mol . At room temperature, this compound is a solid with a melting point of 75°C . It is commonly used as a catalyst in the production of polyurethane foams due to its two tertiary amine groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimorpholinoethane can be synthesized through the reaction of morpholine with ethylene dichloride. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in a solvent such as acetone at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimorpholinoethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in acetone.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the hydrogen atoms on the nitrogen.

Scientific Research Applications

1,2-Dimorpholinoethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimorpholinoethane primarily involves its role as a ligand and catalyst. The compound’s two tertiary amine groups allow it to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical reactions. In antibacterial applications, the metal complexes of this compound disrupt bacterial cell walls and inhibit essential enzymatic processes, leading to bacterial cell death .

Comparison with Similar Compounds

1,2-Dimorpholinoethane can be compared with other similar compounds such as:

    1,3-Dimorpholinopropane: Similar to this compound but with a three-carbon bridge between the morpholine rings.

    4,4’-Ethylenedimorpholine: Another similar compound with a different structural arrangement.

The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with a wide range of metal ions and exhibit significant catalytic and antibacterial properties.

Properties

IUPAC Name

4-(2-morpholin-4-ylethyl)morpholine
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InChI

InChI=1S/C10H20N2O2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QRQKCMFVJWNKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H20N2O2
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DSSTOX Substance ID

DTXSID9061914
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
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Molecular Weight

200.28 g/mol
Source PubChem
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Physical Description

Solid; [Aldrich MSDS]
Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
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CAS No.

1723-94-0
Record name 1,2-Dimorpholinoethane
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Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
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Record name 1,2-Dimorpholinoethane
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Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
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Record name Morpholine, 4,4'-(1,2-ethanediyl)bis-
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Record name 4,4'-(ethane-1,2-diyl)bismorpholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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